5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS not independently confirmed; molecular formula C23H23BrN4O3, MW ~483.4 g/mol ) is a 2,4,6-trisubstituted quinazoline derivative featuring a 6-bromo substituent, a 4-phenyl group, a piperazine linker at the 2-position, and a glutaric acid monoamide (5-oxopentanoic acid) side chain. This compound belongs to the 2-piperazinyl-4-phenylquinazoline class covered by Novartis patent families claiming 2,4-substituted quinazolines as lipid kinase (PI3K) inhibitors for proliferative and inflammatory diseases.

Molecular Formula C23H23BrN4O3
Molecular Weight 483.4 g/mol
Cat. No. B3447609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid
Molecular FormulaC23H23BrN4O3
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O
InChIInChI=1S/C23H23BrN4O3/c24-17-9-10-19-18(15-17)22(16-5-2-1-3-6-16)26-23(25-19)28-13-11-27(12-14-28)20(29)7-4-8-21(30)31/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,30,31)
InChIKeyTVLZYEPTCHWGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic Acid: Structural Identity and Patent-Class Context for Procurement Decisions


5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS not independently confirmed; molecular formula C23H23BrN4O3, MW ~483.4 g/mol ) is a 2,4,6-trisubstituted quinazoline derivative featuring a 6-bromo substituent, a 4-phenyl group, a piperazine linker at the 2-position, and a glutaric acid monoamide (5-oxopentanoic acid) side chain . This compound belongs to the 2-piperazinyl-4-phenylquinazoline class covered by Novartis patent families claiming 2,4-substituted quinazolines as lipid kinase (PI3K) inhibitors for proliferative and inflammatory diseases [1]. The compound is listed in commercial screening libraries and has been referenced in patent literature as part of a chemotype with potential therapeutic relevance to kinase-mediated pathologies .

Why 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic Acid Cannot Be Replaced by Generic In-Class Analogs


Within the 2,4,6-trisubstituted quinazoline chemotype, seemingly minor structural variations produce substantial differences in molecular properties critical for reproducible research outcomes. The three modular domains of this compound—the 6-bromo substituent, the 4-phenyl group, and the glutaryl-piperazine side chain—each independently influence target engagement, physicochemical behavior, and synthetic tractability. Replacement with the succinyl analog (4-oxobutanoic acid linker) alters chain length by one methylene unit, modifying conformational flexibility and carboxylate pKa . Substitution of the 4-phenyl with a 2-chlorophenyl group changes both steric and electronic profiles at the kinase ATP-binding pocket . Even the core 6-bromo-4-phenylquinazoline scaffold (CAS 305864-80-6) without the piperazine-carboxylic acid extension shows fundamentally different solubility and lacks the hydrogen-bonding capacity of the terminal carboxylate . These structural distinctions mean that biological activity, solubility, and metabolic stability data cannot be reliably extrapolated across analogs within this series.

Quantitative Differentiation Evidence for 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic Acid Versus Closest Analogs


Glutaryl vs. Succinyl Linker: Impact of Chain Length on Carboxylic Acid Spacing and Physicochemical Profile

The target compound incorporates a glutaric acid monoamide (5-oxopentanoic acid, C5) linker between the piperazine nitrogen and the terminal carboxylate. The closest direct analog, 4-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid, employs a succinic acid monoamide (4-oxobutanoic acid, C4) linker that is one methylene unit shorter . In medicinal chemistry, the glutaryl linker provides increased conformational flexibility and a greater spatial separation between the quinazoline pharmacophore and the carboxylate moiety, which can influence both target binding geometry and physicochemical properties. Glutaric acid has an aqueous solubility exceeding 50% w/w at room temperature, substantially higher than the shorter-chain succinic and adipic acid analogs [1], suggesting that the C5 linker may confer superior aqueous solubility to the conjugate compared to the C4 succinyl analog. The additional methylene group also shifts the carboxylate pKa by approximately 0.2–0.3 units compared to succinate monoamides [2], potentially affecting ionization state and membrane permeability at physiological pH.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

4-Phenyl vs. 4-(2-Chlorophenyl) Substituent: Divergent Kinase Selectivity Profiles in the PI3K Chemotype

The target compound bears an unsubstituted 4-phenyl group on the quinazoline core. The closest aryl-modified analog, 5-{4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid (CAS 421566-08-7, MW 517.80), incorporates an ortho-chloro substituent on the 4-phenyl ring . In the Novartis PI3Kδ inhibitor series, the nature of the 4-aryl substituent was shown to be a key determinant of isoform selectivity: unsubstituted phenyl analogs displayed a different selectivity fingerprint compared to ortho-substituted phenyl derivatives across PI3Kα, β, γ, and δ isoforms [1]. Specifically, the ortho-substituent introduces a torsional twist between the phenyl ring and the quinazoline plane, altering the dihedral angle and thereby the complementarity to the hydrophobic pocket of different PI3K isoforms [1]. Published screening data for the 2-chlorophenyl analog (CAS 421566-08-7) show it was tested across multiple bioassays including GPCR targets (mu-opioid receptor, muscarinic M1) and enzymes (ADAM17), with broad activity . The unsubstituted 4-phenyl compound would be predicted to have a narrower target profile based on SAR trends in the 4-aryl quinazoline PI3K inhibitor class [2].

Kinase Inhibition PI3K Selectivity Structure-Activity Relationship

Carboxylic Acid Terminus vs. Acetyl/Benzoyl-Terminated Analogs: Solubility, Salt Formation, and Conjugation Potential

The terminal carboxylic acid of the target compound is a key structural differentiator from the corresponding acetyl analog (1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone, CAS 5861-60-9, MW 411.29 [1]) and the benzoyl analog (2-(4-benzoylpiperazin-1-yl)-6-bromo-4-phenylquinazoline, CAS 361468-60-2, MW 473.37 [2]). The carboxylic acid moiety enables salt formation with pharmaceutically acceptable counterions, which can dramatically improve aqueous solubility—often by 10- to 1000-fold depending on the counterion [3]. Additionally, the free carboxylate provides a synthetic handle for amide coupling, esterification, or conjugation to fluorophores, biotin, or solid supports for target engagement and pull-down experiments. In the 6-bromoquinazoline anticancer series, the presence of ionizable groups was shown to correlate with improved aqueous solubility and reduced non-specific protein binding compared to neutral analogs [4]. The acetyl and benzoyl analogs lack this functional capacity entirely, restricting their utility in chemical biology probe development and formulation optimization.

Drug Discovery Bioconjugation Salt Screening

6-Bromo Substituent: Structural Basis for Enhanced Cytotoxic Potency in the Quinazoline Chemotype

The 6-bromo substituent on the quinazoline core is a critical determinant of biological activity. A systematic study of 6-bromoquinazoline derivatives demonstrated that compounds bearing the 6-bromo group exhibit cytotoxic IC50 values ranging from 0.53 to 46.6 µM against MCF-7 (breast) and SW480 (colon) cancer cell lines by MTT assay [1]. The most potent analog in that series (compound 5b, with a meta-fluoro phenyl substituent) showed IC50 values of 0.53–1.95 µM, surpassing cisplatin in potency [1]. In contrast, 2-unsubstituted 4-anilino-6-bromoquinazolines lacking the 2-position piperazine extension showed no significant cytotoxicity against MCF-7 and HeLa cells [2]. The bromine atom at position 6 enhances activity through multiple mechanisms: increased hydrophobic surface area for target binding pocket complementarity, potential halogen bonding with backbone carbonyls in kinase hinge regions, and improved membrane permeability (bromine increases logP by ~0.8-1.0 compared to hydrogen) . Antimicrobial studies further corroborate the importance of the 6-bromo group: 6-bromo-4-phenylquinazoline derivatives exhibit MIC values as low as 5 µM against Gram-positive Staphylococcus aureus .

Anticancer Activity Cytotoxicity Halogen Bonding

2-Piperazinyl vs. 4-Piperazinyl vs. 2-Anilino Quinazoline Connectivity: Differential Kinase Binding Modes and PDGFR Selectivity

The target compound positions the piperazine ring at the 2-position of the quinazoline core (2-piperazinyl connectivity), which is distinct from the more extensively studied 4-piperazinylquinazoline class exemplified by PDGFR inhibitors such as CT53518 [1]. In the 4-piperazinyl series, IC50 values of <250 nM were achieved in cellular βPDGFR phosphorylation assays, with optimized analogs (e.g., CT53518) showing IC50 values of 50–200 nM against Flt-3, βPDGFR, and c-Kit, and 15–20-fold selectivity over CSF-1R [1]. The 2-piperazinyl connectivity of the target compound orients the piperazine substituent toward the solvent-exposed region of the kinase ATP-binding site, as opposed to the 4-piperazinyl orientation which projects toward the selectivity pocket [2]. This topological difference is predicted to yield a distinct kinase selectivity profile. Screening data from BindingDB for closely related 2-piperazinyl-4-phenylquinazolines show EC50 values in the 17.5–22 µM range against GPCR targets (5-HT1a, NPY receptors) [3][4], indicating a fundamentally different target engagement pattern compared to the nanomolar-potent 4-piperazinyl PDGFR inhibitors.

Kinase Inhibitor Design PDGFR Binding Mode

Recommended Application Scenarios for 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic Acid Based on Differentiation Evidence


PI3K/Lipid Kinase Inhibitor Screening and Selectivity Profiling

This compound is structurally aligned with the Novartis 2,4-substituted quinazoline lipid kinase inhibitor chemotype [1]. Its 2-piperazinyl connectivity (distinct from 4-piperazinyl PDGFR inhibitors) and 4-phenyl substitution make it suitable for screening against PI3K isoforms (α, β, γ, δ) and related lipid kinases. The unsubstituted 4-phenyl group is predicted to provide a cleaner selectivity profile than ortho-substituted analogs [2], making this compound valuable for hit identification and selectivity panel screening where minimization of off-target activity is desired. Researchers should benchmark activity against the PI3Kδ-selective inhibitor series described by Hoegenauer et al. (2016) [2].

Chemical Biology Probe Development via Carboxylate-Mediated Bioconjugation

The terminal carboxylic acid enables direct conjugation to fluorophores (e.g., BODIPY, fluorescein), biotin, or affinity matrices via standard EDC/NHS amide coupling chemistry [3]. This functional capability is absent in the acetyl (CAS 5861-60-9) and benzoyl (CAS 361468-60-2) analogs, which are terminal amides without a free carboxyl handle. The glutaryl linker provides sufficient spacing (5-atom chain) to minimize steric interference between the quinazoline pharmacophore and the conjugated tag, a key consideration for target engagement studies (e.g., cellular thermal shift assays, pull-down experiments, and fluorescence polarization binding assays).

Anticancer SAR Studies Leveraging the 6-Bromo Substituent for Potency Optimization

The 6-bromo substituent is essential for cytotoxic potency in this chemotype, with published data showing that 6-bromoquinazoline derivatives achieve IC50 values as low as 0.53 µM against MCF-7 breast cancer cells [4]. This compound can serve as a reference standard or starting point for systematic SAR exploration of the 4-phenyl substituent, the piperazine N-acyl side chain, and the 6-position halogen. The 6-bromo group also provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to explore 6-aryl or 6-amino derivatives. Comparative testing against the des-bromo quinazoline core is recommended to quantify the bromine-dependent potency enhancement in the researcher's specific assay system.

Aqueous Formulation and Salt Screening for In Vivo Pharmacodynamic Studies

The free carboxylic acid group supports salt formation screening to identify optimal counterions (e.g., sodium, potassium, meglumine, lysine) for maximizing aqueous solubility and oral bioavailability [3]. This is a critical advantage over the neutral acetyl and benzoyl analogs, which lack ionizable groups and typically require high DMSO concentrations or complex formulation vehicles for in vivo dosing. Researchers should perform pH-solubility profiling (pH 2–8) and screen a panel of pharmaceutically acceptable counterions to identify the salt form with the highest thermodynamic solubility and acceptable hygroscopicity for their specific route of administration.

Quote Request

Request a Quote for 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.